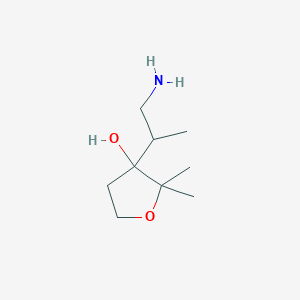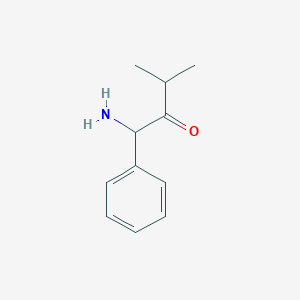
(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol typically involves the following steps:
Formation of the Benzodioxepin Ring: This can be achieved through a cyclization reaction involving a benzene derivative and a suitable diol.
Introduction of the Ethanol Group: The ethanol group is introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by an ethanol moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Benzodioxepin Derivatives: Compounds with similar benzodioxepin structures but different substituents.
Ethanol Derivatives: Compounds with similar ethanol groups but different aromatic rings.
Uniqueness: (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol is unique due to its specific combination of a benzodioxepin ring and an ethanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol |
InChI |
InChI=1S/C11H14O3/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8,12H,2,5-6H2,1H3/t8-/m0/s1 |
InChI 键 |
SDNQYLFBYVQZOK-QMMMGPOBSA-N |
手性 SMILES |
C[C@@H](C1=CC2=C(C=C1)OCCCO2)O |
规范 SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B13167863.png)

![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)

![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)






![1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol](/img/structure/B13167936.png)
